2,2-Dimethylcyclobutane-1-carbaldehyde
Description
2,2-Dimethylcyclobutane-1-carbaldehyde is a bicyclic organic compound featuring a four-membered cyclobutane ring substituted with two methyl groups at the 2-position and a carbaldehyde functional group at the 1-position. Its molecular formula is C₇H₁₀O, with a molecular weight of 110.15 g/mol. The cyclobutane ring introduces significant ring strain due to its non-planar structure, which influences both physical properties and chemical reactivity.
Properties
IUPAC Name |
2,2-dimethylcyclobutane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-7(2)4-3-6(7)5-8/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVFDHQYEFYJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
1-(2-Methylpropyl)cyclobutane-1-carbaldehyde (CAS 1707391-35-2)
- Structure : Cyclobutane ring with a branched 2-methylpropyl substituent and a carbaldehyde group.
- Molecular Formula : C₉H₁₆O.
- Key Differences : The 2-methylpropyl substituent increases molecular weight and hydrophobicity compared to the dimethyl-substituted target compound. The longer alkyl chain may reduce ring strain effects but could also introduce conformational flexibility.
1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde (CAS 2060030-96-6)
- Structure : Cyclobutane ring with a hydroxy-methylpropyl substituent and a carbaldehyde group.
- Molecular Formula : C₉H₁₆O₂.
- Key Differences: The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents (e.g., water or ethanol) relative to the non-polar methyl groups in the target compound.
- Reactivity : The hydroxyl group may participate in intramolecular hemiacetal formation or intermolecular reactions, diverging from the aldehyde-centric reactivity of 2,2-dimethylcyclobutane-1-carbaldehyde .
2-Methyl-2-cyclopenten-1-one
- Structure : Five-membered cyclopentene ring with a methyl group and a ketone functional group.
- Molecular Formula : C₆H₈O.
- Key Differences : The larger ring size reduces ring strain, increasing thermal stability compared to cyclobutane derivatives. The ketone group is less electrophilic than an aldehyde, leading to slower nucleophilic addition reactions.
- Physical Properties : Cyclopentene derivatives generally exhibit higher boiling points due to increased molecular symmetry and reduced strain .
Physical and Chemical Properties Comparison
| Property | This compound | 1-(2-Methylpropyl)cyclobutane-1-carbaldehyde | 1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde | 2-Methyl-2-cyclopenten-1-one |
|---|---|---|---|---|
| Molecular Formula | C₇H₁₀O | C₉H₁₆O | C₉H₁₆O₂ | C₆H₈O |
| Molecular Weight (g/mol) | 110.15 | 140.23 | 156.22 | 96.13 |
| Functional Group | Aldehyde | Aldehyde | Aldehyde + Hydroxyl | Ketone |
| Ring Strain | High (cyclobutane) | Moderate (substituent stabilizes strain) | Moderate | Low (cyclopentene) |
| Solubility | Low in polar solvents | Very low (hydrophobic substituent) | Moderate (hydroxyl enhances polarity) | Low to moderate |
Reactivity and Stability
- Electrophilicity : The aldehyde group in this compound is less electrophilic than in unsubstituted cyclobutane analogs due to steric hindrance from the methyl groups. This contrasts with 1-(2-hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde, where the hydroxyl group may stabilize the aldehyde via intramolecular hydrogen bonding .
- Thermal Stability : Cyclobutane derivatives are less thermally stable than cyclopentene or cyclohexane analogs. For example, 2-methyl-2-cyclopenten-1-one (cyclopentene derivative) decomposes at higher temperatures than cyclobutane-based aldehydes .
- Oxidation Sensitivity : Aldehydes are prone to oxidation, but steric protection in this compound may slow oxidation rates compared to linear aldehydes.
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